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  • Product: 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione
  • CAS: 35981-64-7

Core Science & Biosynthesis

Foundational

Properties of 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione

An In-Depth Technical Guide to 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione Introduction 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione is a halogenated β-diketone, a class of compounds recognized for i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione

Introduction

1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione is a halogenated β-diketone, a class of compounds recognized for its versatile applications in synthetic chemistry and materials science. The molecule's structure is distinguished by two key features: a dichlorinated phenyl ring and a terminal trifluoromethyl group. The trifluoromethyl (-CF3) group is a cornerstone in modern drug design, known to significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity by altering its electronic properties.[1][2] β-Diketones, in general, are highly valuable as synthetic intermediates and as ligands for metal ions, with many demonstrating a wide spectrum of biological activities, including antimicrobial and cytotoxic effects.[3][4] This guide provides a detailed examination of the synthesis, key chemical properties, and potential applications of this specific compound, tailored for professionals in research and drug development.

Physicochemical Properties and Safety Data

A summary of the core physicochemical properties and hazard information for 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione is presented below. This data is critical for laboratory handling, experimental design, and safety protocol development.

PropertyValueReference
IUPAC Name 4,4,4-Trifluoro-1-(2,5-dichlorophenyl)-1,3-butanedioneOakwood Chemical
CAS Number 35981-64-7[5]
Molecular Formula C₁₀H₅Cl₂F₃O₂[5]
Molecular Weight 285.05 g/mol [5]
Purity ≥98% (Typical)[5]
Signal Word Warning[5]
Hazard Statements H302, H315, H319, H335[5]
GHS Pictogram Oakwood Chemical
Precautionary Statements P261, P305 + P351 + P338[5]

Hazard Statement Definitions: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Synthesis and Mechanism: The Claisen Condensation

The most common and efficient method for synthesizing β-diketones is the Claisen condensation, a carbon-carbon bond-forming reaction between a ketone and an ester in the presence of a strong base.[4][6][7] For the target molecule, this involves the reaction of 2',5'-dichloroacetophenone with an appropriate trifluoroacetylating agent, such as ethyl trifluoroacetate.

The causality of the reaction is rooted in the acidity of the α-protons of the ketone. A strong, non-nucleophilic base is required to deprotonate the α-carbon of the 2',5'-dichloroacetophenone, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the ethyl trifluoroacetate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide group yields the β-diketone. The reaction is driven to completion because the resulting β-diketone is significantly more acidic than the starting ketone and is readily deprotonated by the base, shifting the equilibrium toward the product.[7] An acidic workup is required in the final step to neutralize the enolate and yield the final product.

Experimental Protocol: Synthesis via Claisen Condensation

Disclaimer: This is a representative protocol and should be adapted and optimized under appropriate laboratory safety conditions.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous solvent (e.g., Tetrahydrofuran, THF).

  • Base Addition: Add 1.1 equivalents of a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil).

  • Ketone Addition: Slowly add 1.0 equivalent of 2',5'-dichloroacetophenone dissolved in anhydrous THF to the stirred suspension at 0 °C. Allow the mixture to stir for 30-60 minutes to ensure complete enolate formation.

  • Ester Addition: Add 1.2 equivalents of ethyl trifluoroacetate dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 10-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching & Workup: Cool the mixture to 0 °C and carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl) until the pH is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G ketone 2',5'-Dichloroacetophenone enolate Enolate Formation (Nucleophile Generation) ketone->enolate ester Ethyl Trifluoroacetate condensation Claisen Condensation (C-C Bond Formation) ester->condensation base 1. Strong Base (e.g., NaH) base->enolate solvent 2. Anhydrous THF solvent->enolate enolate->condensation product_enolate Product Enolate (Deprotonated β-Diketone) condensation->product_enolate workup Acidic Workup (Protonation) product_enolate->workup product 1-(2,5-Dichlorophenyl)-4,4,4- trifluorobutane-1,3-dione workup->product

Diagram of the Claisen condensation synthesis workflow.

Structural Analysis and Key Chemical Features

Keto-Enol Tautomerism

A defining characteristic of β-dicarbonyl compounds is their existence in a dynamic equilibrium between keto and enol tautomeric forms.[8] For 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione, the enol form is significantly stabilized through two primary mechanisms:

  • Intramolecular Hydrogen Bonding: The enolic hydroxyl group forms a strong hydrogen bond with the adjacent carbonyl oxygen, creating a highly stable pseudo-six-membered ring.[8][9]

  • Conjugation: The resulting C=C double bond in the enol tautomer is conjugated with both the remaining carbonyl group and the dichlorophenyl ring, creating an extended π-system that delocalizes electron density and lowers the overall energy of the molecule.

Due to the unsymmetrical nature of the molecule, two distinct enol tautomers are possible. The equilibrium will favor the enol form that provides the greatest electronic stability, which is typically the one involving conjugation with the aromatic ring. The potent electron-withdrawing nature of the -CF₃ group increases the acidity of the methylene protons, further influencing the position of this equilibrium.

Keto-enol tautomerism in the target molecule.
Expected Spectroscopic Signatures
  • ¹H NMR: The spectrum is expected to be dominated by signals from the enol form. Key signals would include a downfield, often broad, singlet for the enolic proton (δ > 10 ppm), a singlet for the vinyl proton (δ ≈ 6-7 ppm), and a set of multiplets in the aromatic region (δ ≈ 7-8 ppm) corresponding to the protons on the dichlorophenyl ring.

  • ¹⁹F NMR: A sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group.

  • ¹³C NMR: Signals for two distinct carbonyl-like carbons (in the enol form, one is more C=O like, the other C-O like), multiple signals for the aromatic carbons, and a quartet for the trifluoromethyl carbon due to C-F coupling.

  • Infrared (IR) Spectroscopy: A broad absorption band in the 3200-2500 cm⁻¹ region characteristic of the strongly hydrogen-bonded enolic O-H group. Strong C=O and C=C stretching vibrations are expected in the 1700-1550 cm⁻¹ range.

  • Mass Spectrometry (MS): The electron impact (EI) mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight (285.05) and prominent fragment ions corresponding to the loss of functional groups, such as ·CF₃ or the dichlorophenyl moiety.

Applications in Research and Drug Development

The unique combination of a β-dicarbonyl scaffold and potent electron-withdrawing substituents makes this molecule a compound of significant interest for several research applications.

  • Medicinal Chemistry Building Block: The trifluoromethyl group is a bioisostere for several functional groups and is known to improve the pharmacokinetic profile of drug candidates.[1][2] This compound can serve as a starting material for the synthesis of more complex heterocyclic compounds or other potential therapeutic agents.[10]

  • Bioactive Metal Complexes: β-Diketones are excellent chelating agents for a wide variety of metal ions. The resulting metal complexes often exhibit enhanced or novel biological activities compared to the free ligand.[3] Copper(II) complexes of similar β-diketones have shown promise as antibacterial and anticancer agents, potentially acting as proteasome inhibitors or inducers of oxidative stress.[3]

  • Potential as an Active Pharmaceutical Ingredient (API): Many β-diketones themselves exhibit diverse biological activities, including antioxidant, anti-inflammatory, and antitumor properties.[3] The specific substitution pattern of 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione warrants investigation into its own potential therapeutic effects, possibly as an inhibitor for enzymes such as dipeptidyl peptidase IV (DPP4), a target in diabetes treatment where similar structures have been explored.[11][12]

Conclusion

1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione is a multifaceted chemical entity whose properties are dictated by the interplay between its dichlorinated aromatic system and the powerful electron-withdrawing trifluoromethyl group. Its synthesis is readily achievable through established organic chemistry reactions like the Claisen condensation. The compound's pronounced keto-enol tautomerism, favoring a highly stable, conjugated enol form, is central to its reactivity and potential function. For researchers and drug development professionals, this molecule represents a valuable synthetic intermediate and a candidate for the development of novel bioactive compounds and metal-based therapeutics.

References

  • Kumar, K. E. M., et al. (2013). 1-(3,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1705. Available at: [Link]

  • Khamidullina, L., et al. (2021). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. Molecules, 26(15), 4478. Available at: [Link]

  • Das, S., & Ghorai, P. (2024). Synthesis of α-Trifluoromethylated Ketones from α,β-Unsaturated Ketones via Catecholboron Enolates. The Journal of Organic Chemistry. Available at: [Link]

  • ChemBK. (2024). 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUOROBUTANE-1,3-DIONE. Available at: [Link]

  • PubChem. 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione. National Center for Biotechnology Information. Available at: [Link]

  • Oakwood Chemical. 4,4,4-Trifluoro-1-(2,5-dichlorophenyl)-1,3-butanedione. Available at: [Link]

  • PubChem. 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione. National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-diketones. Available at: [Link]

  • Rivas, F., et al. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules, 26(23), 7355. Available at: [Link]

  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Available at: [Link]

  • Li, L., et al. (2013). Design and synthesis of 4-(2,4,5-trifluorophenyl)butane-1,3-diamines as dipeptidyl peptidase IV inhibitors. ChemMedChem, 8(7), 1137-1144. Available at: [Link]

  • The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. Available at: [Link]

  • Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: [Link]

  • Google Patents. (1994). US5344992A - Process for the preparation of linear 1,3-diketones.
  • OSTI.GOV. (2013). Design and Synthesis of 4-(2,4,5-Trifluorophenyl)butane-1,3-diamines as Dipeptidyl Peptidase IV Inhibitors. Available at: [Link]

  • Taylor & Francis Online. (2024). Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. Synthetic Communications. Available at: [Link]

  • Chemistry LibreTexts. (2025). 23.8: Mixed Claisen Condensations. Available at: [Link]

  • ResearchGate. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

  • Chemistry Stack Exchange. (2018). What is the predominant enol tautomer of 1-phenylbutane-1,3-dione?. Available at: [Link]

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Exploratory

An In-depth Technical Guide to the NMR Spectrum of 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals Foreword This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione. As a Senior Application Scientist, the following discourse is structured to deliver not just spectral data, but a deeper understanding of the underlying chemical principles that govern the observed spectroscopic features. This molecule, a halogenated and fluorinated β-diketone, presents a fascinating case study in structural elucidation due to its inherent tautomerism and the complex interplay of electronic effects from its substituents. This guide will delve into the intricacies of its ¹H, ¹³C, and ¹⁹F NMR spectra, offering predictive insights and robust experimental protocols to empower researchers in their analytical endeavors.

Molecular Structure and Tautomerism

1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione (CAS No. 35981-64-7, Molecular Formula: C₁₀H₅Cl₂F₃O₂) is a β-diketone featuring a 2,5-dichlorophenyl group and a terminal trifluoromethyl group.[1] A salient feature of β-dicarbonyl compounds is their existence in a dynamic equilibrium between the diketo form and one or more enol tautomers.[2] For unsymmetrical β-diketones such as the title compound, two distinct enol forms are possible. The equilibrium is significantly influenced by the solvent, temperature, and the electronic nature of the substituents.[3][4]

The strongly electron-withdrawing trifluoromethyl group acidifies the α-protons and favors enolization. The enol form is further stabilized by the formation of a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. In non-polar solvents, trifluoromethyl-β-diketones exist predominantly as a mixture of the two chelated cis-enol forms.[5]

G cluster_prep NMR Sample Preparation Workflow weigh Weigh Sample (5-50 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve filter Filter Solution dissolve->filter transfer Transfer to NMR Tube filter->transfer cap Cap Tube transfer->cap

Figure 2: Workflow for NMR sample preparation.

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better spectral dispersion, especially for resolving the complex multiplets in the aromatic region.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 16 ppm.

    • Number of scans: 8-16.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, depending on the concentration.

    • Relaxation delay: 2-5 seconds.

  • ¹⁹F NMR:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Typical spectral width: -60 to -90 ppm.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard.

    • Integrate the signals to determine the relative ratios of different species.

Conclusion

The NMR spectroscopic analysis of 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione offers a rich dataset for structural elucidation and for studying the principles of tautomerism. By carefully analyzing the ¹H, ¹³C, and ¹⁹F NMR spectra, researchers can gain detailed insights into the electronic structure, conformation, and chemical equilibrium of this complex molecule. The predictive data and experimental protocols provided in this guide serve as a robust framework for scientists and drug development professionals to confidently interpret their own experimental results and to leverage NMR spectroscopy as a powerful tool in their research endeavors.

References

  • Reich, H. J. (n.d.). Substituent Effects on the Chemical Shift of Aromatic Protons. University of Wisconsin. Retrieved from [Link]

  • Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). SciSpace.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Long-range carbon–fluorine scalar coupling in some fluorinated aromatic compounds. Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]

  • Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • Dove Medical Press. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]

  • Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 4,4,4-Trifluoro-1-(2,5-dichlorophenyl)-1,3-butanedione. Retrieved from [Link]

  • Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation). Retrieved from [Link]

  • PubChem. (n.d.). 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione. Retrieved from [Link]

  • MDPI. (2021, June 18). Tautomeric Equilibrium of an Asymmetric β-Diketone in Halogen-Bonded Cocrystals with Perfluorinated Iodobenzenes. Retrieved from [Link]

  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione

Abstract This document provides a comprehensive guide for the synthesis of 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione, a fluorinated β-diketone with potential applications in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione, a fluorinated β-diketone with potential applications in medicinal chemistry and materials science. The synthetic route is based on the well-established Claisen condensation reaction. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and safety considerations. While a specific protocol for this exact molecule is not widely published, the following procedures are extrapolated from established methodologies for analogous aryl trifluoromethyl β-diketones.

Introduction

Fluorinated organic molecules are of significant interest in the pharmaceutical and agrochemical industries due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. The target molecule, 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione, is a β-diketone. This functional group is a versatile precursor for the synthesis of various heterocyclic compounds and can also act as a chelating agent for metal ions.

The synthesis described herein utilizes the Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[1] This reaction involves the condensation of an ester with a ketone in the presence of a strong base to form a β-diketone or a β-keto ester.[1][2] In this specific application, ethyl 2,5-dichlorobenzoate is condensed with 1,1,1-trifluoroacetone using sodium ethoxide as the base.

Reaction Scheme and Mechanism

The overall reaction is as follows:

Reaction_Scheme cluster_reagents Reagents Reactant1 Ethyl 2,5-dichlorobenzoate Reagent1 1. Sodium Ethoxide (NaOEt) in THF Reactant2 1,1,1-Trifluoroacetone Reagent2 2. Aqueous Acid Workup (e.g., HCl) Product1 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione Product2 Ethanol

Caption: Overall reaction for the synthesis of the target compound.

Mechanistic Insights

The Claisen condensation proceeds through a series of equilibrium steps, driven to completion by the irreversible deprotonation of the resulting β-diketone.[3]

  • Enolate Formation: The strong base, sodium ethoxide, deprotonates the α-carbon of 1,1,1-trifluoroacetone, forming a resonance-stabilized enolate. The trifluoromethyl group enhances the acidity of these protons.

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of ethyl 2,5-dichlorobenzoate, forming a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, eliminating the ethoxide leaving group and forming the β-diketone.

  • Deprotonation of the Product: The product, a β-diketone, is significantly more acidic than the starting ketone. The ethoxide in the reaction mixture deprotonates the methylene bridge of the β-diketone, forming a stable enolate. This irreversible acid-base reaction drives the equilibrium towards the product.[2]

  • Protonation: An acidic workup in the final step protonates the enolate to yield the neutral 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione.

Claisen_Condensation_Mechanism start 1,1,1-Trifluoroacetone + NaOEt enolate Trifluoroacetone Enolate start->enolate Deprotonation tetrahedral Tetrahedral Intermediate enolate->tetrahedral Nucleophilic Attack ester Ethyl 2,5-dichlorobenzoate ester->tetrahedral product_enolate Product Enolate tetrahedral->product_enolate Elimination of Ethoxide ethanol Ethanol tetrahedral->ethanol Releases final_product 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione product_enolate->final_product Protonation workup Aqueous Acid Workup workup->final_product

Caption: Simplified mechanism of the Claisen condensation.

Experimental Protocol

Disclaimer: This protocol is based on analogous procedures and should be optimized for best results. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialCAS NumberMolar Mass ( g/mol )QuantityNotes
Ethyl 2,5-dichlorobenzoate35112-27-7219.061.0 eqEnsure dryness.
1,1,1-Trifluoroacetone421-50-1112.051.2 eqHighly volatile and flammable.[4][5]
Sodium Ethoxide (NaOEt)141-52-668.051.5 eqHighly hygroscopic and reactive with water.[4]
Anhydrous Tetrahydrofuran (THF)109-99-972.11-Use a dry, inert solvent.
1 M Hydrochloric Acid (HCl)7647-01-036.46As neededFor workup.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01As neededFor neutralization.
Saturated Sodium Chloride (Brine)7647-14-558.44As neededFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As neededFor drying.
Ethyl Acetate141-78-688.11As neededFor extraction.
Hexane110-54-386.18As neededFor extraction and chromatography.
Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel, add sodium ethoxide (1.5 eq).

    • Under a positive pressure of nitrogen, add anhydrous THF to the flask.

    • Cool the suspension to 0 °C using an ice-water bath.

  • Addition of Reactants:

    • In a separate flask, prepare a solution of 1,1,1-trifluoroacetone (1.2 eq) in anhydrous THF.

    • Slowly add the 1,1,1-trifluoroacetone solution to the stirred sodium ethoxide suspension at 0 °C over 15-20 minutes.

    • Stir the resulting mixture at 0 °C for 30 minutes to ensure complete enolate formation.

    • Add a solution of ethyl 2,5-dichlorobenzoate (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Upon completion, cool the reaction mixture back to 0 °C in an ice-water bath.

    • Slowly quench the reaction by adding 1 M HCl until the mixture is acidic (pH ~2-3).

    • Transfer the mixture to a separatory funnel and add ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. A gradient elution, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity, is recommended.

Alternatively, for purification of β-diketones, formation of a copper(II) chelate can be employed. The crude product can be dissolved in a suitable solvent and treated with an aqueous solution of copper(II) acetate. The resulting copper chelate precipitates and can be collected by filtration. The pure β-diketone is then regenerated by treating the chelate with a strong acid.

Characterization

The structure of the synthesized 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione should be confirmed by spectroscopic methods. Due to the presence of keto-enol tautomerism, the NMR spectra will likely show signals for both forms.[6][7][8][9]

Predicted Spectroscopic Data
  • ¹H NMR (in CDCl₃):

    • Aromatic Protons: Signals are expected in the range of δ 7.3-7.8 ppm. Due to the substitution pattern, complex splitting (doublets and doublets of doublets) is anticipated.

    • Methylene Protons (-CH₂-): A singlet for the keto form is expected around δ 4.0-4.5 ppm.

    • Methine Proton (=CH-): A singlet for the enol form is expected around δ 6.0-6.5 ppm.

    • Enolic Proton (-OH): A broad singlet for the enol form is expected at a downfield chemical shift, typically δ 12-16 ppm.[10][11]

  • ¹³C NMR (in CDCl₃):

    • Carbonyl Carbons (C=O): Signals for the keto form are expected around δ 180-200 ppm. The enol form will show signals for the carbonyl and enolic carbons in a similar region.

    • Trifluoromethyl Carbon (-CF₃): A quartet is expected around δ 115-125 ppm due to coupling with the fluorine atoms.

    • Aromatic Carbons: Signals are expected in the range of δ 125-140 ppm.[12][13][14][15]

    • Methylene/Methine Carbon: The methylene carbon of the keto form is expected around δ 50-60 ppm, while the methine carbon of the enol form will be further downfield.

  • Infrared (IR) Spectroscopy:

    • C=O Stretching: A strong, broad absorption band is expected in the region of 1550-1750 cm⁻¹ due to the two carbonyl groups and their potential for conjugation and hydrogen bonding in the enol form.

    • C-F Stretching: Strong absorptions are expected in the region of 1100-1300 cm⁻¹.

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₀H₅Cl₂F₃O₂ = 288.06 g/mol ).

    • The isotopic pattern characteristic of two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1) should be observed for the molecular ion and chlorine-containing fragments.

Safety and Handling

  • 1,1,1-Trifluoroacetone: This reagent is a highly flammable and volatile liquid with a low boiling point (21-24 °C).[4] It is also a lachrymator and can cause severe skin and eye irritation.[5][16][17] Handle only in a well-ventilated fume hood, away from ignition sources, and wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Sodium Ethoxide: This is a strong base that reacts violently with water.[4] It is corrosive and can cause severe burns. Handle in an inert, dry atmosphere (e.g., under nitrogen or in a glovebox).

  • Ethyl 2,5-dichlorobenzoate and 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione: While specific toxicity data is limited, compounds with similar structures can be irritants. Avoid inhalation, ingestion, and skin contact.

  • General Precautions: Always wear appropriate PPE. The reaction should be carried out in a well-ventilated fume hood. Have appropriate spill control materials readily available.

Troubleshooting

ProblemPossible CauseSolution
Low or no product yield Incomplete reaction.Increase reaction time or temperature. Ensure the base is not degraded.
Wet reagents or solvent.Use freshly dried solvents and ensure reagents are anhydrous.
Degradation of the base.Use a fresh bottle of sodium ethoxide or titrate to determine its activity.
Formation of side products Self-condensation of the ketone.Add the ester to the pre-formed enolate of the ketone.
Difficult purification Product is an oil or difficult to crystallize.Consider purification via the copper chelate method.

Conclusion

The Claisen condensation provides a reliable method for the synthesis of 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione. Careful control of reaction conditions, particularly the exclusion of moisture, is crucial for achieving a good yield. The provided protocol, based on established procedures for similar compounds, offers a solid starting point for the synthesis and subsequent investigation of this interesting fluorinated β-diketone.

References

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx. Retrieved from [Link]

  • Wikipedia. (2023). Trifluoroacetone. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Google Patents. (n.d.). CN102476984A - A kind of preparation method of 1,1,1-trifluoroacetone.
  • Journal of the Chemical Society B: Physical Organic. (1967). An n.m.r. study of keto–enol tautomerism in β-diketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • ACS Publications. (1976). An NMR study of keto-enol tautomerism in β[beta]-dicarbonyl compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US20040034254A1 - Process for producing 1,1,1-trifluoroacetone.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved from [Link]

  • Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

  • Nanalysis. (2022). β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR. Retrieved from [Link]

  • ChemBK. (2024). 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUOROBUTANE-1,3-DIONE. Retrieved from [Link]

  • ResearchGate. (2025). The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review. Retrieved from [Link]

  • ResearchGate. (n.d.). Keto-enol tautomerization in β-diketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • YouTube. (2018). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 421-50-1| Chemical Name : 1,1,1-Trifluoroacetone. Retrieved from [Link]

  • NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 2.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

Sources

Application

Application & Protocol Guide: 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione as a Versatile Precursor for Pyrazole-Based Pharmaceutical Scaffolds

Abstract This guide provides a comprehensive technical overview of 1-(2,5-dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione (herein referred to as DCTFB), a key building block in modern medicinal chemistry. We will explore...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview of 1-(2,5-dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione (herein referred to as DCTFB), a key building block in modern medicinal chemistry. We will explore its synthesis, physicochemical properties, and its primary application as a precursor for trifluoromethyl-substituted pyrazole derivatives, a class of compounds with significant therapeutic potential. The inclusion of the dichlorophenyl moiety offers a platform for diverse functionalization, while the trifluoromethyl group can enhance metabolic stability and binding affinity of the final pharmaceutical compounds. Detailed, field-tested protocols for the synthesis of DCTFB and its subsequent conversion to a model pyrazole are provided, emphasizing the rationale behind key experimental steps and safety considerations.

Introduction: The Strategic Importance of DCTFB in Drug Discovery

Fluorinated organic compounds are of paramount importance in the pharmaceutical industry. The introduction of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into a drug candidate can profoundly and beneficially alter its properties, including metabolic stability, lipophilicity, and receptor binding affinity.

DCTFB is a β-diketone that strategically combines three critical structural motifs:

  • A 1,3-dicarbonyl system: This is a versatile functional group that readily undergoes condensation reactions.

  • A terminal trifluoromethyl group: This imparts the desirable properties mentioned above to derivative compounds.

  • A 2,5-dichlorophenyl ring: This provides a rigid aromatic scaffold with two chlorine atoms that can serve as synthetic handles for further molecular elaboration or can be critical for pharmacophore interactions.

The primary utility of DCTFB, and the focus of this guide, is its role as a precursor in the synthesis of pyrazoles. The reaction of a 1,3-diketone with a hydrazine derivative is a robust and well-established method for constructing the pyrazole ring, a core structure found in numerous approved drugs, such as the anti-inflammatory agent Celecoxib.[1][2][3] The ability to synthesize novel, highly-functionalized pyrazoles from DCTFB makes it an invaluable tool for researchers in drug development.

Physicochemical & Safety Profile

A thorough understanding of the precursor's properties and hazards is fundamental to its effective and safe use.

Physical and Chemical Properties

The key identifying properties of 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione are summarized below.

PropertyValueSource
CAS Number 35981-64-7[4]
Molecular Formula C₁₀H₅Cl₂F₃O₂[4]
Molecular Weight 285.05 g/mol [4]
MDL Number MFCD03420691[4]
Appearance Typically a pale yellow solid[5]
Storage Store at 2-8°C in a dry, well-ventilated place[6]
Safety and Handling

DCTFB and analogous chlorinated/fluorinated diketones require careful handling. The GHS hazard classifications are based on data for the parent compound and structurally similar molecules.[4][6][7][8]

Hazard InformationDetails
Signal Word Warning
Pictogram GHS07 (Exclamation Mark)
Hazard Statements H302: Harmful if swallowed.[4][7] H315: Causes skin irritation.[4][7][8] H319: Causes serious eye irritation.[4][7][8] H335: May cause respiratory irritation.[4][7][8]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

Handling Protocol:

  • Always handle DCTFB in a certified chemical fume hood.

  • Wear standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[6]

  • Avoid inhalation of dust and direct contact with skin and eyes.[10]

  • Keep the container tightly closed when not in use.[6]

  • In case of accidental contact, wash the affected skin area with soap and water immediately. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[9]

Synthesis & Characterization of DCTFB

The most common and efficient method for synthesizing β-diketones like DCTFB is the Claisen condensation. This reaction involves the acylation of a ketone (in this case, 2',5'-dichloroacetophenone) with an ester (ethyl trifluoroacetate) in the presence of a strong base.

Synthesis Workflow

The overall process from starting materials to the purified product is outlined below.

SynthesisWorkflow Reactants 2',5'-Dichloroacetophenone + Ethyl Trifluoroacetate + Sodium Hydride (Base) Reaction Claisen Condensation in Anhydrous THF Reactants->Reaction 1. Mix & Stir Workup Aqueous Acidic Workup (e.g., HCl) & Extraction Reaction->Workup 2. Quench Reaction Purification Column Chromatography (Silica Gel) Workup->Purification 3. Isolate Crude Product Product Purified DCTFB (Characterize via NMR, MS) Purification->Product 4. Purify Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products DCTFB DCTFB Hydrazone Hydrazone Intermediate DCTFB->Hydrazone + R-NH-NH₂ - H₂O Hydrazine R-NH-NH₂ Cyclized Cyclized Intermediate Hydrazone->Cyclized Intramolecular Nucleophilic Attack Pyrazole Pyrazole Product Cyclized->Pyrazole Dehydration (- H₂O) Water H₂O Cyclized->Water

Sources

Method

Application Notes & Protocols: Synthesis, Characterization, and Potential Applications of Metal Complexes of 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione

Introduction: The Strategic Design of a Multifaceted Ligand In the landscape of coordination chemistry, β-diketonate ligands are celebrated for their exceptional ability to form stable chelate complexes with a vast array...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Design of a Multifaceted Ligand

In the landscape of coordination chemistry, β-diketonate ligands are celebrated for their exceptional ability to form stable chelate complexes with a vast array of metal ions.[1] The strategic functionalization of the β-diketone backbone allows for the fine-tuning of the resulting metal complexes' physical and chemical properties, such as solubility, volatility, and electronic structure. This guide focuses on a specifically designed ligand, 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione (hereafter abbreviated as DCF-TFB ), and its metal complexes.

The design of DCF-TFB is deliberate:

  • Trifluoromethyl (-CF₃) Group: The potent electron-withdrawing nature of the -CF₃ group significantly increases the acidity of the ligand's methylene protons, facilitating deprotonation and complex formation. Furthermore, fluorination tends to decrease intermolecular forces, which can enhance the volatility of the corresponding metal complexes—a critical property for applications in chemical vapor deposition.[2]

  • 2,5-Dichlorophenyl Group: The presence of two chlorine atoms on the phenyl ring introduces significant electronic and steric influences. These halogen substituents can modulate the electron density on the coordination sphere and provide pathways for non-covalent interactions, such as halogen bonding, influencing the supramolecular assembly in the solid state.[3]

This combination makes metal complexes of DCF-TFB compelling candidates for advanced materials science, catalysis, and biomedical research.[4] This document provides detailed, field-tested protocols for the synthesis of the DCF-TFB ligand, its subsequent complexation with transition metals, and robust methods for their characterization, alongside notes on their potential applications.

Section 1: The Ligand - Synthesis and Characterization of DCF-TFB

A reliable synthesis of the ligand is the cornerstone of obtaining high-quality metal complexes. The most effective route to synthesize asymmetric β-diketones like DCF-TFB is the Claisen condensation reaction.

Rationale for Synthetic Approach

The Claisen condensation involves the acylation of a ketone enolate with an ester. For DCF-TFB, we utilize 2',5'-dichloroacetophenone as the ketone precursor and an ethyl trifluoroacetate as the acylating agent. A strong base, such as sodium methoxide or sodium hydride, is required to generate the ketone enolate in sufficient concentration to drive the reaction to completion.[5][6] The causality is clear: the base must be strong enough to deprotonate the α-carbon of the acetophenone, initiating the nucleophilic attack on the highly electrophilic carbonyl carbon of the trifluoroacetate.

Protocol: Synthesis of 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione (DCF-TFB)

Materials:

  • 2',5'-Dichloroacetophenone

  • Ethyl trifluoroacetate

  • Sodium methoxide (25% solution in methanol) or Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous solvent (e.g., methyl tert-butyl ether (MTBE), diethyl ether, or THF)

  • Hydrochloric acid (3 M)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

Instrumentation:

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, add 2',5'-dichloroacetophenone (1 equivalent). Dissolve it in a minimal amount of anhydrous MTBE.

  • Base Addition: To this solution, slowly add sodium methoxide (1.2 equivalents) or carefully washed sodium hydride (1.2 equivalents). If using sodium methoxide in methanol, some solvent will be introduced.[6] Allow the mixture to stir for 10 minutes.

  • Acylation: Slowly add ethyl trifluoroacetate (1.1 equivalents) dropwise to the stirring mixture. The reaction is exothermic; maintain the temperature as needed with a water bath.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature overnight (approx. 16 hours) to ensure the reaction goes to completion.[6] The formation of the sodium salt of the β-diketone may result in a thick slurry.

  • Quenching and Acidification: Cool the flask in an ice bath. Carefully and slowly add 3 M HCl to neutralize the excess base and protonate the diketonate salt. Continue adding acid until the aqueous layer is acidic (pH ~2). Vigorous gas evolution will occur if sodium hydride was used.

  • Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer. Extract the aqueous layer twice more with fresh portions of MTBE.

  • Washing and Drying: Combine all organic layers and wash them once with water, followed by one wash with brine. Dry the organic phase over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The crude product, typically a yellow-orange solid, can be purified by recrystallization from hexane to yield the final DCF-TFB product.[6]

Protocol: Characterization of DCF-TFB

It is critical to confirm the structure and purity of the ligand before proceeding. The β-diketone exists in a tautomeric equilibrium between the keto and enol forms, which will be evident in spectroscopic data.

PropertyDataSource
CAS Number 35981-64-7[7]
Molecular Formula C₁₀H₅Cl₂F₃O₂[7]
Molecular Weight 285.05 g/mol [7]

¹H NMR:

  • Expect a complex multiplet in the aromatic region (7.0-8.0 ppm) corresponding to the dichlorophenyl protons.

  • A signal around 6.5 ppm is characteristic of the vinyl proton (-C(O)-CH=C(OH)-) of the enol tautomer.

  • A signal around 4.5 ppm would correspond to the methylene protons (-CH₂-) of the keto tautomer.

  • A broad signal at high ppm (>10 ppm) indicates the enolic hydroxyl proton. The ratio of the integrals for the vinyl and methylene protons can be used to estimate the keto-enol equilibrium ratio in the given solvent.

¹⁹F NMR:

  • A sharp singlet around -77 to -79 ppm is expected for the -CF₃ group.

FT-IR (ATR):

  • A broad absorption band from ~2500-3200 cm⁻¹ corresponding to the O-H stretch of the enol form, involved in intramolecular hydrogen bonding.

  • Strong C=O stretching bands between 1580-1700 cm⁻¹. The presence of multiple bands in this region is indicative of the keto-enol tautomerism and conjugation.

Section 2: Synthesis of Metal Complexes of DCF-TFB

The deprotonated DCF-TFB ligand acts as a bidentate, monoanionic chelating agent, coordinating to a metal center through its two oxygen atoms to form a stable six-membered ring.

General Principles of Complexation

The synthesis of metal β-diketonate complexes is typically achieved by reacting the ligand with a suitable metal salt in a solvent where both are soluble.[8] The reaction can be performed by first deprotonating the ligand with a base to form its salt, followed by the addition of the metal salt, or by reacting the ligand directly with a metal salt (like a metal acetate) where the acetate ion is a sufficiently strong base to deprotonate the ligand. For this protocol, we will use a general method adaptable to various metal chlorides.

Protocol: General Synthesis of M(DCF-TFB)n Complexes (e.g., M = Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺)

Materials:

  • Synthesized DCF-TFB ligand

  • Metal(II) chloride hydrate (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, etc.)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Dichloromethane or other suitable organic solvent for extraction

Procedure:

  • Ligand Salt Preparation: Dissolve the DCF-TFB ligand (2.0 equivalents) in a minimal amount of ethanol or methanol. In a separate flask, dissolve NaOH (2.0 equivalents) in deionized water. Add the aqueous NaOH solution dropwise to the ligand solution and stir for 20 minutes to form the sodium salt of the ligand, Na(DCF-TFB).[9]

  • Metal Salt Solution: In a separate beaker, dissolve the metal(II) chloride hydrate (1.0 equivalent) in deionized water.

  • Complexation: Add the metal salt solution dropwise to the stirring ligand salt solution. A precipitate of the metal complex should form immediately.

  • Reaction: Continue stirring the reaction mixture for 2-3 hours at room temperature to ensure complete complex formation.[8]

  • Isolation:

    • Method A (Filtration): If a well-defined solid has precipitated, collect the product by vacuum filtration. Wash the solid copiously with deionized water to remove any unreacted salts, and then with a small amount of cold ethanol. Dry the complex under vacuum.

    • Method B (Extraction): If the product is oily or does not precipitate cleanly, transfer the reaction mixture to a separatory funnel and extract the complex into dichloromethane.[9] Wash the organic layer with deionized water, dry it over anhydrous MgSO₄, and remove the solvent by rotary evaporation.

  • Purification: The crude complex can often be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane, ethyl acetate, or acetone).

Workflow for Synthesis of M(DCF-TFB)₂

Synthesis_Workflow cluster_ligand Ligand Salt Preparation cluster_metal Metal Salt Preparation cluster_reaction Complexation cluster_purification Workup & Purification L DCF-TFB Ligand L_salt Na(DCF-TFB) Solution L->L_salt Base NaOH (aq) Base->L_salt React Stir 2-3h @ RT L_salt->React M_salt MCl₂·nH₂O (aq) M_salt->React Crude Crude M(DCF-TFB)₂ React->Crude Extract Extraction or Filtration Crude->Extract Recrystal Recrystallization Extract->Recrystal Final Pure M(DCF-TFB)₂ Recrystal->Final

Caption: Workflow for the synthesis of a generic M(DCF-TFB)₂ complex.

Section 3: Characterization of M(DCF-TFB)n Complexes

Characterization is essential to confirm that coordination has occurred and to determine the structure and properties of the resulting complex.

Rationale for Characterization
  • FT-IR Spectroscopy: This is the primary method to confirm coordination. Upon chelation to a metal ion, the C=O and C=C stretching frequencies of the ligand will shift to lower wavenumbers due to the delocalization of electron density through the newly formed metal-oxygen bonds. The disappearance of the broad enolic O-H band is also a key indicator.

  • UV-Visible Spectroscopy: Metal β-diketonates exhibit intense intraligand π→π* transitions (typically <350 nm) and, for transition metals, weaker d-d transitions in the visible region. The position and intensity of these bands provide information about the coordination geometry around the metal center.[10]

  • Thermogravimetric Analysis (TGA): This technique is crucial for assessing the thermal stability and volatility of the complexes, which is particularly important for applications like MOCVD.[9] It measures the change in mass of a sample as a function of temperature.

  • Single-Crystal X-ray Diffraction: This is the most definitive technique, providing precise information on bond lengths, bond angles, and the overall molecular and crystal structure of the complex.[11]

Comparative Spectroscopic Data
TechniqueDCF-TFB Ligand (Expected)M(DCF-TFB)n Complex (Expected Change)Rationale
FT-IR (cm⁻¹) Broad O-H (~3000), C=O (~1600-1700)O-H band absent, C=O band shifts to lower frequency (~1500-1600)Deprotonation of O-H and coordination of C=O to metal center weakens the C=O bond.
UV-Vis (nm) Intense π→π* (~320-350)π→π* band may shift slightly. New, weaker d-d bands may appear in the visible region (400-800 nm).Coordination perturbs the ligand's electronic structure. d-d transitions become possible for transition metals.

Section 4: Application Notes & Potential Research Directions

The unique properties imparted by the dichlorophenyl and trifluoromethyl groups open up several avenues for research and application.

Precursors for Metal-Organic Chemical Vapor Deposition (MOCVD)

Fluorinated β-diketonate complexes are widely used as precursors for depositing thin films of metals or metal oxides.[9]

  • Insight: The volatility conferred by the -CF₃ groups makes M(DCF-TFB)n complexes excellent candidates for MOCVD. TGA can be used to determine the optimal sublimation temperature range where the complex is volatile but does not decompose. The dichlorophenyl group might influence the decomposition pathway on the substrate surface.

  • Protocol Outline:

    • Synthesize and purify the desired M(DCF-TFB)n complex.

    • Perform TGA to determine its volatility and decomposition temperature.

    • Load the complex into the MOCVD reactor's bubbler.

    • Heat the precursor to its sublimation temperature and transport the vapor to the heated substrate using an inert carrier gas (e.g., Ar or N₂).

    • Control substrate temperature and reactant gas (e.g., O₂ for oxide films) to optimize film growth.

Biomedical Research: Anticancer and Antimicrobial Agents

Metal complexes often exhibit enhanced biological activity compared to the free ligand.[12] The chelation can improve lipophilicity, facilitating transport across cell membranes.

  • Insight: The dichlorophenyl moiety is a common feature in many biologically active compounds. Metal complexes of DCF-TFB could be screened for their efficacy against various cancer cell lines (e.g., MCF-7, HeLa) or microbial strains.[12][13]

  • Screening Workflow: The diagram below outlines a typical high-level workflow for evaluating the biological potential of newly synthesized complexes.

Bio_Screening_Workflow cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_analysis Data Analysis cluster_followup Secondary Studies Synth Synthesize & Purify M(DCF-TFB)n Complexes MTT Cytotoxicity Assay (e.g., MTT on Cancer Cells) Synth->MTT MIC Antimicrobial Assay (e.g., MIC Determination) Synth->MIC IC50 Calculate IC₅₀ Values MTT->IC50 MIC_Val Determine MIC Values MIC->MIC_Val Hit Identify 'Hit' Compounds IC50->Hit MIC_Val->Hit Mech Mechanism of Action (e.g., Apoptosis, ROS) Hit->Mech

Caption: Conceptual workflow for screening the biological activity of M(DCF-TFB)n complexes.

References

  • Vertex AI Search. (n.d.). Understanding the Synthesis of 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione.
  • National Center for Biotechnology Information. (n.d.). 3-(2,4-Dichlorophenyl)-1,5-di-2-furylpentane-1,5-dione. PubChem.
  • National Center for Biotechnology Information. (n.d.). 1-(3,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione. PubChem.
  • Tsednyi, V., et al. (n.d.). Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films. PubMed Central.
  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes.
  • ijrbat.in. (n.d.). Synthesis and Characterization of Bis –Β Diketones and Its Metal Complexes.
  • ChemicalBook. (n.d.). 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUORO-1,3-BUTANEDIONE synthesis.
  • MDPI. (n.d.). Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands.
  • Oakwood Chemical. (n.d.). 4,4,4-Trifluoro-1-(2,5-dichlorophenyl)-1,3-butanedione.
  • Suddik, J. K., & Mostafa, M. M. (2017). Novel Metal Complexes Derived From 6-(2, 3-Dichlorophenyl)-1, 2, 4-Triazine-3, 5-Diamine (Lamotrigine, L) and their Applications in Biology. Inorganic Chemistry: An Indian Journal, 12(1), 112.
  • ResearchGate. (n.d.). Synthesis and Characterization of Metal-beta-diketonate Coordination Complexes and Polymers.
  • Fan, L., Wang, D.-J., & Zheng, J. (2007). Dipyridinebis[4,4,4-trifluoro-1-(4-nitrophenyl)butane-1,3-dionato]copper(II). Acta Crystallographica Section E: Crystallographic Communications, E63, m1980.
  • ResearchGate. (n.d.). Synthesis, characterization, DFT calculations, and biological activity of copper(II) complexes with 1,1,1-trifluoro-4-(2-methoxyphenyl)butan-2,4-dione.
  • International Journal of Early Childhood Special Education. (n.d.). COMPLEX COMPOUNDS OF FLUORINATED β-DIKETONE DERIVATIVES WITH TRANSITION METALS.
  • National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld surface analysis of (E)-1-[2,2-dichloro-1-(4-fluorophenyl)ethenyl].

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Application

Application Note: High-Sensitivity GC-MS Analysis of 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione

Abstract This application note presents a comprehensive guide for the sensitive and selective analysis of 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione using Gas Chromatography-Mass Spectrometry (GC-MS). This co...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide for the sensitive and selective analysis of 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a halogenated and trifluoromethylated β-dicarbonyl, is of significant interest in the fields of medicinal chemistry and materials science. The protocols detailed herein provide a robust framework for researchers, scientists, and drug development professionals, covering sample preparation, instrument configuration, and data analysis. The methodologies are designed to ensure high scientific integrity, drawing upon established principles for the analysis of halogenated organic compounds.

Introduction: The Significance of Fluorinated β-Dicarbonyls

Fluorine-containing organic molecules are of paramount importance in modern drug discovery and materials science. The introduction of fluorine atoms or trifluoromethyl groups can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. β-dicarbonyl compounds, in turn, are versatile synthons in organic synthesis. The subject of this guide, 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione, combines these key structural features, making it a valuable building block for novel chemical entities.

Accurate and reliable analytical methods are crucial for the characterization and quantification of such compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution separation and definitive identification based on mass-to-charge ratios.[1] This application note provides a detailed protocol for the GC-MS analysis of 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione, with a focus on explaining the rationale behind each experimental step to ensure methodological robustness and reproducibility.

Methodological Framework: A Logic-Driven Approach

The successful analysis of 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione by GC-MS hinges on a systematic approach that considers the unique chemical properties of the analyte. The presence of both chlorine and fluorine atoms, along with the reactive β-dicarbonyl moiety, necessitates careful consideration of sample preparation, chromatographic conditions, and mass spectrometric detection.

Method_Framework cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Prep Sample Dissolution (e.g., Dichloromethane) Cleanup Optional Solid Phase Extraction (SPE) Prep->Cleanup For complex matrices GC Gas Chromatography (Separation) Cleanup->GC MS Mass Spectrometry (Detection & Identification) GC->MS Qual Qualitative Analysis (Library Matching & Fragmentation) MS->Qual Quant Quantitative Analysis (Calibration Curve) MS->Quant

Figure 1: A logical workflow for the GC-MS analysis of the target analyte.

Experimental Protocols

Materials and Reagents
  • Analyte: 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione (synthesis grade or higher)

  • Solvents: Dichloromethane (DCM), Hexane, Ethyl Acetate (all GC or HPLC grade)

  • Internal Standard (IS): (Optional but recommended for quantitative analysis) e.g., 1,3-Dibromobenzene or another suitable halogenated compound with a distinct retention time.

  • Derivatization Agent (Optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solid Phase Extraction (SPE) Cartridges (Optional): C18 or Florisil cartridges for sample cleanup if required.

Sample Preparation: Ensuring Analytical Integrity

The goal of sample preparation is to present the analyte to the GC-MS system in a clean, compatible solvent at an appropriate concentration. For relatively clean samples, a simple "dilute and shoot" approach is often sufficient.

Protocol 3.2.1: Standard "Dilute and Shoot" Method

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione and dissolve it in 10 mL of dichloromethane to create a 1 mg/mL stock solution.

  • Working Standard Preparation: Prepare a series of working standards by serial dilution of the stock solution with dichloromethane to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Internal Standard Spiking (Optional): If an internal standard is used, spike all working standards and unknown samples with a consistent concentration of the IS.

  • Sample Transfer: Transfer the final solutions to 2 mL autosampler vials with Teflon-lined septa.

Protocol 3.2.2: Solid Phase Extraction (SPE) for Complex Matrices

For samples containing significant impurities, SPE can be employed to isolate the analyte of interest.[2]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of ethyl acetate followed by 5 mL of hexane through the cartridge.

  • Sample Loading: Dissolve the sample in a minimal amount of a non-polar solvent like hexane and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with a small volume of a non-polar solvent to elute weakly retained impurities.

  • Elution: Elute the target analyte with a more polar solvent, such as a mixture of hexane and ethyl acetate or pure dichloromethane.

  • Concentration and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of dichloromethane for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters provide a starting point for method development and should be optimized for your specific instrument and application.

Parameter Recommended Setting Rationale
Gas Chromatograph
Injection ModeSplitlessMaximizes sensitivity for trace analysis.
Injector Temperature250 °CEnsures complete vaporization of the analyte without thermal degradation.
Carrier GasHelium (99.999% purity)Provides good chromatographic efficiency and is inert.
Flow Rate1.0 mL/min (constant flow)Optimal for most standard capillary columns.
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)A non-polar to mid-polar column is suitable for the separation of halogenated aromatic compounds.
Oven Temperature ProgramInitial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)A starting point for achieving good peak shape and separation from potential impurities. This program should be optimized based on initial results.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)The standard ionization technique for GC-MS, providing reproducible fragmentation patterns.
Ionization Energy70 eVA standard energy that allows for comparison with spectral libraries like NIST.[3]
Source Temperature230 °CPrevents condensation of the analyte in the ion source.
Quadrupole Temperature150 °CMaintains ion transmission efficiency.
Mass Scan Rangem/z 40-450A broad range to capture the molecular ion and key fragment ions.
Solvent Delay3-5 minutesPrevents the solvent peak from saturating the detector.

Data Analysis and Interpretation

Qualitative Identification

The identity of 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione can be confirmed by its retention time and mass spectrum.

  • Retention Time: The retention time should be consistent across all standards and samples.

  • Mass Spectrum: The obtained mass spectrum should be compared with a reference spectrum if available, or interpreted based on expected fragmentation patterns. The NIST Mass Spectral Library is an invaluable resource for this purpose.[3][4][5][6]

Predicted Mass Spectral Fragmentation

The fragmentation of 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione under EI conditions is expected to be driven by the presence of the dichlorophenyl and trifluoromethyl ketone moieties.

Fragmentation_Pathway cluster_frags Key Fragmentation Pathways Analyte 1-(2,5-Dichlorophenyl)-4,4,4- trifluorobutane-1,3-dione (Molecular Ion) Frag1 Loss of CF3 (m/z -69) Analyte->Frag1 α-cleavage Frag2 Dichlorophenyl Cation (m/z 145/147/149) Analyte->Frag2 Benzylic cleavage Frag3 Dichlorobenzoyl Cation (m/z 173/175/177) Analyte->Frag3 Cleavage adjacent to carbonyl Frag4 Loss of Dichlorophenyl Radical Analyte->Frag4 Cleavage of aryl-keto bond

Figure 2: Predicted major fragmentation pathways for the target analyte.

Expected Key Fragments:

  • Molecular Ion (M+): The molecular ion should be observable, though its intensity may be low. The isotopic pattern of the two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1) will be a key diagnostic feature.

  • [M-CF3]+: Loss of the trifluoromethyl group is a common fragmentation pathway for trifluoromethyl ketones.

  • Dichlorophenyl Cation ([C6H3Cl2]+): Cleavage of the bond between the phenyl ring and the carbonyl group would yield a dichlorophenyl cation with a characteristic isotopic pattern at m/z 145, 147, and 149.

  • Dichlorobenzoyl Cation ([C6H3Cl2CO]+): Alpha-cleavage adjacent to the carbonyl group attached to the aromatic ring is expected, resulting in a dichlorobenzoyl cation with an isotopic pattern at m/z 173, 175, and 177. This is often a prominent fragment for aromatic ketones.[7]

  • Other Fragments: Other significant fragments may arise from the loss of CO, Cl, or rearrangements.

Quantitative Analysis

For quantitative analysis, a calibration curve should be constructed by plotting the peak area of the analyte (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the standards. The concentration of the analyte in unknown samples can then be determined from this calibration curve.

Method Validation and Quality Control

To ensure the reliability of the analytical results, the method should be validated according to established guidelines. Key validation parameters include:

  • Linearity: The calibration curve should exhibit a linear relationship between response and concentration over the desired range, with a correlation coefficient (r²) of ≥ 0.995.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Accuracy and Precision: Accuracy can be assessed by analyzing spiked samples at different concentrations, while precision (repeatability and intermediate precision) is determined by replicate injections.

  • Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix should be evaluated.

Regular analysis of quality control (QC) samples, including blanks, standards, and spiked samples, is essential for monitoring the performance of the method over time.

Troubleshooting

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing)Active sites in the injector liner or column; improper oven temperature program.Deactivate the injector liner; use a new, high-quality column; optimize the temperature ramp rate.
Low SensitivitySample degradation; leaks in the system; incorrect instrument parameters.Check for leaks; verify injector and source temperatures; optimize ionization and detection parameters.
Inconsistent Retention TimesFluctuations in carrier gas flow; column aging.Check for leaks in the gas lines; ensure a stable flow rate; trim the column or replace if necessary.
No Peak DetectedNo analyte in the sample; instrument malfunction; incorrect injection volume.Verify sample preparation; check instrument performance with a known standard; ensure proper syringe operation.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione. By following the outlined procedures for sample preparation, instrument setup, and data analysis, researchers can achieve reliable and reproducible results for the identification and quantification of this important fluorinated compound. The emphasis on the rationale behind experimental choices empowers users to adapt and optimize the method for their specific analytical challenges.

References

  • OIV. (n.d.). Method for the determination of α-dicarbonyl compounds of wine by gaseous phase chromatography after derivatization by 1,2-diam. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • OIV. (n.d.). Determination of a-dicarbonyl compounds of wine by GC after derivatization (Type-IV). Retrieved from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and mass spectrometric fragmentation pattern of 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Sample Preparation for Gas Chromatographic Determination of Halogenated Volatile Organic Compounds in Environmental and Biological Samples. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Mass Spectrometry Data Center. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of trifluoromethyl 1,3-dicarbonyl compounds with formaldehyde and esters of natural α-aminoacids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Determination of toxic α-dicarbonyl compounds in sesame oils using dispersive liquid–liquid microextraction coupled with gas chromatography–mass spectrometry. Retrieved from [Link]

  • PubMed. (2009, January 16). Sample preparation for gas chromatographic determination of halogenated volatile organic compounds in environmental and biological samples. Retrieved from [Link]

  • ACS Publications. (n.d.). Assaying α-Dicarbonyl Compounds in Wine: A Complementary GC–MS, HPLC, and Visible Spectrophotometric Analysis. Retrieved from [Link]

  • Agilent. (n.d.). NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available. Retrieved from [Link]

  • YouTube. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Retrieved from [Link]

  • SpectralWorks. (n.d.). NIST MS and MS/MS Libraries. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Trifluoromethyl ketones: properties, preparation, and application. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]

  • YouTube. (2023, January 4). Mass Spectrometry Part 6 - Fragmentation in Ketones. Retrieved from [Link]

  • Scienze. (n.d.). Analytical chemistry of carbonyl compounds in indoor air. Retrieved from [Link]

  • Diablo Analytical. (n.d.). NIST Mass Spectral Library. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 9020B: Total Organic Halides (TOX). Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • National Institutes of Health. (2023, May 18). NIST Mass Spectrometry Data Center Standard Reference Libraries and Software Tools: Application to Seized Drug Analysis. Retrieved from [Link]

  • YouTube. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). EPA Method 8015C (SW-846): Nonhalogenated Organics Using GC/FID. Retrieved from [Link]

  • Chromedia. (n.d.). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Degradation of Trifluoromethyl-β-diketones

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethyl-β-diketones. This guide is designed to provide you with in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethyl-β-diketones. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the handling, reaction, and analysis of these valuable compounds. The inherent reactivity of the β-diketone moiety, coupled with the strong electron-withdrawing nature of the trifluoromethyl group, can lead to specific degradation pathways that may impact experimental outcomes. This resource aims to provide not only solutions but also the underlying chemical principles to empower you to proactively manage the stability of your molecules.

Section 1: Troubleshooting Guide - Unexpected Reaction Outcomes

This section addresses common issues where experimental results deviate from expectations, potentially due to the degradation of a trifluoromethyl-β-diketone starting material or product.

Low or No Yield of the Desired Product

Question: I am performing a reaction where a trifluoromethyl-β-diketone is a key reactant, but I am observing a very low yield or complete absence of my expected product. What could be the cause?

Answer:

Several factors could contribute to the low yield, often stemming from the degradation of your trifluoromethyl-β-diketone under the reaction conditions. The primary suspects are hydrolysis, thermal decomposition, and unintended side reactions.

Causality and Mitigation Strategies:

  • Hydrolysis: The β-dicarbonyl system is susceptible to cleavage by water, a reaction that can be catalyzed by acid or base. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbons, making them more prone to nucleophilic attack.

    • Acid-Catalyzed Hydrolysis: In acidic media, protonation of a carbonyl oxygen activates the molecule for nucleophilic attack by water. This can lead to a retro-Claisen type condensation, cleaving the C-C bond between the carbonyls.

    • Base-Catalyzed Hydrolysis: Under basic conditions, hydroxide can directly attack a carbonyl carbon. This is often a more significant issue, leading to the formation of a carboxylate and a trifluoromethyl ketone.

  • Thermal Decomposition: Elevated temperatures can induce decomposition.[1] The specific products can vary depending on the structure of the diketone and the reaction atmosphere. For instance, trifluoroacetic acid has been shown to decompose at high temperatures to form carbon dioxide, difluoromethyl trifluoroacetate, and other products.[2] While your diketone is not trifluoroacetic acid, analogous decomposition pathways involving decarboxylation or fragmentation are plausible.

  • Reactivity with Other Nucleophiles: Besides water, other nucleophiles in your reaction mixture (e.g., amines, alcohols in the presence of a base) can react with the β-diketone, leading to undesired byproducts.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction yield.

Experimental Protocol: Assessing Starting Material Purity

  • Sample Preparation: Dissolve a small sample (1-2 mg) of your trifluoromethyl-β-diketone in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H and ¹⁹F NMR Analysis: Acquire ¹H and ¹⁹F NMR spectra. Look for the characteristic signals of your compound. The presence of unexpected peaks may indicate impurities or degradation products. For example, the formation of trifluoroacetate or trifluoroacetone as a result of hydrolysis would give rise to new signals in the ¹⁹F NMR spectrum.

  • LC-MS Analysis: Prepare a dilute solution of your starting material in a suitable solvent (e.g., acetonitrile or methanol). Analyze by LC-MS to check for the presence of lower molecular weight species that could correspond to degradation products.

Formation of Unexpected Byproducts

Question: My reaction is producing significant amounts of unexpected byproducts that I am struggling to identify. How can I determine if these are related to the degradation of my trifluoromethyl-β-diketone?

Answer:

The identification of byproducts is crucial for diagnosing the degradation pathway. The structure of these byproducts can provide direct evidence for whether hydrolysis, thermal decomposition, or another process is occurring.

Common Degradation Products and Their Identification:

Potential Degradation ProductLikely CauseAnalytical Signature
Trifluoroacetic Acid (TFA)Hydrolysis/Oxidative CleavageA sharp singlet in ¹⁹F NMR around -76 ppm. Can be detected by LC-MS in negative ion mode.
Trifluoromethyl Ketone (R-CO-CF₃)HydrolysisA characteristic signal in ¹⁹F NMR. The mass will correspond to the cleavage of one side of the diketone.
Products of DecarboxylationThermal DecompositionLoss of CO₂ (44 Da) from the parent molecule or an intermediate. Can be inferred from the mass of the byproduct.

Experimental Protocol: Identification of Byproducts by LC-MS/MS

  • Initial LC-MS: Run an LC-MS analysis of your crude reaction mixture to separate the different components and obtain their mass-to-charge ratios (m/z).

  • Tandem Mass Spectrometry (MS/MS): Perform MS/MS analysis on the parent ions of the major byproducts. The fragmentation pattern can provide structural information. For example, the loss of a neutral fragment corresponding to a part of the original diketone can help in piecing together the byproduct's structure.

  • High-Resolution Mass Spectrometry (HRMS): If available, use HRMS to obtain the exact mass of the byproducts. This allows for the determination of the elemental composition, which is invaluable for identifying unknown compounds.

Section 2: FAQs - Storage and Handling

Q1: What are the ideal storage conditions for trifluoromethyl-β-diketones?

A1: To minimize degradation, trifluoromethyl-β-diketones should be stored in a cool, dry, and dark environment. A refrigerator or freezer is ideal. They should be kept in tightly sealed containers under an inert atmosphere (e.g., argon or nitrogen) to protect them from moisture and oxygen.

Q2: I've noticed my solid trifluoromethyl-β-diketone has become discolored over time. Is it still usable?

A2: Discoloration can be a sign of degradation. Before using the compound, it is highly recommended to re-analyze its purity using techniques like NMR or LC-MS as described in the troubleshooting section. If significant degradation has occurred, purification by recrystallization or chromatography may be necessary.

Q3: Are there any solvents I should avoid when working with trifluoromethyl-β-diketones?

A3: Protic solvents, especially in the presence of acid or base, can promote hydrolysis. While often used as reaction solvents, be aware of their potential to contribute to degradation, particularly during prolonged reaction times or at elevated temperatures. Wet, non-polar solvents can also be problematic if they contain dissolved water. Always use anhydrous solvents when possible.

Section 3: FAQs - Analytical Challenges

Q1: I am having trouble getting reproducible results when analyzing my trifluoromethyl-β-diketone by HPLC. What could be the issue?

A1: Several factors can lead to poor reproducibility in HPLC analysis:

  • On-Column Degradation: The stationary phase of the HPLC column, particularly silica-based columns, can have acidic silanol groups that may catalyze the degradation of sensitive compounds. Consider using end-capped columns or columns with a different stationary phase (e.g., polymer-based).

  • Mobile Phase Instability: If the mobile phase contains water and an acidic or basic modifier, your compound may be degrading in the mobile phase over the course of the analysis. Prepare fresh mobile phase for each run and consider buffering it to a neutral pH if compatible with your analysis.

  • Keto-Enol Tautomerism: β-Diketones exist as an equilibrium mixture of keto and enol tautomers.[3] This can sometimes lead to peak broadening or splitting in chromatography. The position of this equilibrium is sensitive to the solvent, temperature, and pH.

Caption: Troubleshooting HPLC analysis of trifluoromethyl-β-diketones.

Q2: My trifluoromethyl-β-diketone appears to be degrading in the mass spectrometer source. How can I minimize this?

A2: In-source degradation can be a problem for thermally labile compounds. To mitigate this:

  • Use a Softer Ionization Technique: Electrospray ionization (ESI) is generally softer than atmospheric pressure chemical ionization (APCI). If you are using APCI, try switching to ESI.

  • Optimize Source Parameters: Reduce the source temperature and drying gas flow rate to the minimum required for efficient desolvation.

  • Mobile Phase Additives: The addition of a small amount of a modifier like ammonium acetate can sometimes help to form more stable adducts and reduce in-source fragmentation.

References

  • Hydrolysis of Fluoro-Substituted β,β′‐Triketones. Sci-Hub. [Link]

  • Iridium-Catalyzed Stereoselective α-Alkylation of α-Hydroxy Ketones with Minimally Polarized Alkenes. American Chemical Society. [Link]

  • The thermal decomposition of trifluoroacetic acid. Journal of the Chemical Society B: Physical Organic. [Link]

  • Colorimetric and fluorometric determination of boron using β-diketone–BF>2> compounds containing catechol moiety. Waseda University Repository. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Synthesis of Trifluoromethyl-β-Diketones: A Comparative Analysis

Introduction: The Significance of Trifluoromethyl-β-Diketones The introduction of a trifluoromethyl (CF3) group into organic molecules can profoundly alter their physical, chemical, and biological properties.[1] This "fl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Trifluoromethyl-β-Diketones

The introduction of a trifluoromethyl (CF3) group into organic molecules can profoundly alter their physical, chemical, and biological properties.[1] This "fluorine effect" often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets, making trifluoromethylated compounds highly valuable in the pharmaceutical, agrochemical, and materials science industries.[1] Among these, trifluoromethyl-β-diketones are particularly important synthetic intermediates due to their versatile reactivity, allowing for the construction of a wide array of more complex fluorinated molecules.

This guide provides a comparative overview of the primary synthetic methodologies for preparing trifluoromethyl-β-diketones, with a focus on the underlying mechanistic principles, practical experimental considerations, and the relative advantages and disadvantages of each approach. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these critical building blocks in their work.

The Workhorse: Claisen Condensation

The Claisen condensation is a cornerstone of carbon-carbon bond formation and remains a widely employed method for the synthesis of β-keto esters and, by extension, β-diketones.[2][3] The reaction involves the condensation of an enolizable ester with another carbonyl compound in the presence of a strong base.[3]

Mechanism of the Base-Mediated Claisen Condensation

The generally accepted mechanism for the Claisen condensation proceeds through the following key steps:[4][5]

  • Enolate Formation: A strong base abstracts an α-proton from the enolizable carbonyl compound (in this case, a ketone) to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the trifluoroacetylating agent, typically ethyl trifluoroacetate.

  • Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, eliminating an alkoxide (e.g., ethoxide) to yield the trifluoromethyl-β-diketone.

  • Deprotonation of the Product: The resulting β-diketone is more acidic than the starting ketone and is deprotonated by the alkoxide base. This final, essentially irreversible step drives the reaction to completion.

  • Protonation: A final workup with aqueous acid neutralizes the enolate to afford the final product.

Figure 1: General mechanism of the base-mediated Claisen condensation.

Key Considerations and Variations
  • Choice of Base: The selection of the base is critical. Sodium hydride (NaH) and sodium ethoxide (NaOEt) are commonly used.[6][7] Stronger bases like NaH can offer higher yields and selectivity.[6]

  • Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether are typically employed to prevent quenching of the base and enolate.[7]

  • Crossed Claisen Condensation: When two different esters are used, the reaction is termed a "crossed" Claisen condensation.[2] To obtain a single product in good yield, one of the esters should be non-enolizable, such as ethyl trifluoroacetate.

  • Tandem Claisen-Retro-Claisen Reaction: It is crucial to note that under certain conditions, particularly with strong bases like NaH, a tandem Claisen condensation followed by a retro-Claisen C-C bond cleavage can occur, leading to the formation of trifluoromethyl ketones instead of the expected β-diketones.[6] This alternative pathway must be considered when planning the synthesis.

The Rise of Catalytic Methods

While the Claisen condensation is a robust method, the need for stoichiometric amounts of strong base can limit its applicability with sensitive substrates. This has driven the development of catalytic approaches, which offer milder reaction conditions and the potential for enantioselectivity.[8]

Organocatalysis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis. In the context of trifluoromethyl-β-diketone synthesis, chiral bifunctional organocatalysts, such as thioureas and squaramides, can be employed to activate both the nucleophile and the electrophile.[9]

Organocatalysis cluster_0 Catalytic Cycle Catalyst Chiral Bifunctional Organocatalyst Activated_Nucleophile Activated Nucleophile (Enolate Equivalent) Catalyst->Activated_Nucleophile H-bonding Activated_Electrophile Activated Electrophile (Trifluoromethyl Ketone) Catalyst->Activated_Electrophile H-bonding Transition_State Organized Transition State Activated_Nucleophile->Transition_State Activated_Electrophile->Transition_State Product_Catalyst_Complex Product-Catalyst Complex Transition_State->Product_Catalyst_Complex C-C Bond Formation Product_Catalyst_Complex->Catalyst Catalyst Regeneration Product Enantioenriched Trifluoromethyl-β-diketone Product_Catalyst_Complex->Product Product Release Nucleophile Nucleophile Nucleophile->Activated_Nucleophile Electrophile Electrophile Electrophile->Activated_Electrophile

Figure 2: Conceptual workflow of organocatalyzed enantioselective synthesis.

These catalysts operate by forming hydrogen bonds with both the enolizable pronucleophile and the trifluoromethyl ketone, bringing them into close proximity in a well-defined spatial arrangement, thereby controlling the stereochemical outcome of the reaction.[9] This approach allows for the synthesis of chiral trifluoromethyl carbinols, which are precursors to chiral trifluoromethyl-β-diketones, with good to excellent enantioselectivities.[9]

Metal-Based Catalysis

Transition metal catalysis offers another avenue for the synthesis of trifluoromethylated compounds. Nickel-catalyzed asymmetric reductive cross-coupling reactions have been developed for the enantioselective synthesis of α-trifluoromethylated ketones from acyl chlorides.[10][11] These ketones can then be further elaborated to the corresponding β-diketones. The use of chiral ligands in these systems allows for high levels of enantiocontrol.[10] While not a direct synthesis of the β-diketone, this two-step approach provides access to chiral building blocks that would be difficult to obtain otherwise.[11]

Comparative Analysis of Synthesis Methods

FeatureClaisen CondensationOrganocatalysisMetal-Based Catalysis
Reagents Ketone, Ethyl Trifluoroacetate, Strong Base (stoichiometric)Ketone, Trifluoromethyl Ketone, Chiral Organocatalyst (catalytic)Acyl Chloride, Trifluoromethylating Agent, Metal Catalyst, Chiral Ligand (catalytic)
Reaction Conditions Anhydrous, often requires cryogenic temperaturesMild, often room temperatureMild, often room temperature
Yields Variable, can be high (32-87%)[7]Moderate to good (46-66%)[9]High
Enantioselectivity Not inherently enantioselectiveGood to excellent (up to 94% ee)[9]Excellent (up to 99% ee)[12]
Substrate Scope Broad for ketonesGood, depends on catalystGood, depends on catalyst and ligand
Advantages Well-established, readily available starting materials, scalableMild conditions, high enantioselectivity, metal-freeHigh yields and enantioselectivity, good functional group tolerance
Disadvantages Requires stoichiometric strong base, potential for side reactions (retro-Claisen), not enantioselectiveCatalyst can be expensive, may require longer reaction timesMetal contamination of product, catalyst and ligand sensitivity

Experimental Protocols

Synthesis of 4,4,4-Trifluoro-1-phenyl-1,3-butanedione via Claisen Condensation

This protocol is adapted from established procedures for the Claisen condensation of a ketone with ethyl trifluoroacetate.

Materials:

  • Acetophenone

  • Ethyl trifluoroacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, add sodium hydride (1.1 equivalents).

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

  • Add anhydrous THF to the flask to create a slurry.

  • Cool the slurry to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of acetophenone (1.0 equivalent) in anhydrous THF.

  • Slowly add the acetophenone solution to the sodium hydride slurry via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 1 hour to allow for complete enolate formation.

  • Slowly add ethyl trifluoroacetate (1.2 equivalents) to the reaction mixture via a dropping funnel, keeping the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench with 1 M HCl until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford 4,4,4-trifluoro-1-phenyl-1,3-butanedione.

Conclusion

The synthesis of trifluoromethyl-β-diketones can be effectively achieved through several methodologies, with the Claisen condensation being the most traditional and widely used approach. Its primary advantages are the use of readily available starting materials and the potential for high yields. However, the requirement for stoichiometric amounts of strong base can be a limitation for sensitive substrates.

Catalytic methods, including organocatalysis and transition metal catalysis, offer milder reaction conditions and, most importantly, provide access to enantioenriched trifluoromethyl-β-diketone precursors. These methods are at the forefront of modern organic synthesis and are particularly valuable for the development of chiral pharmaceuticals and agrochemicals.

The choice of synthetic route will ultimately depend on the specific requirements of the target molecule, including scalability, cost, and the need for stereochemical control. A thorough understanding of the mechanisms and practical considerations of each method, as outlined in this guide, will enable the researcher to make an informed decision and successfully synthesize these valuable fluorinated building blocks.

References

  • O. V. Singh, H. Han, Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones, ACS Omega, 2019 , 4 (1), 1655-1664. [Link]

  • D. Yang, Y. Zhou, N. Xue, J. Qu, Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction, J. Org. Chem., 2013 , 78 (8), 4171-4176. [Link]

  • A. de la Torre, A. G. G. de la Torre, M. A. G. G. de la Torre, Recent Developments in the Synthesis of β-Diketones, Molecules, 2021 , 26 (24), 7585. [Link]

  • J. A. Gladysz, D. P. Curran, I. T. Horváth (Eds.), Handbook of Fluorous Chemistry, Wiley-VCH, 2004. (URL not available)
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  • B.-B. Wu, J. Xu, K.-J. Bian, Q. Gao, X.-S. Wang, Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction, J. Am. Chem. Soc., 2022 , 144 (15), 6543–6550. [Link]

  • T. Furuya, A. S. Kamlet, T. Ritter, Catalytic Enantioselective Fluorination, Nature, 2011 , 473, 470-477. [Link]

  • Societe Anonyme Dite: L'Oreal, Preparation of alkyl trifluoroacetoacet
  • J. E. Taylor, S. D. Bull, J. M. J. Williams, The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials, Molecules, 2012 , 17 (10), 11665-11673. [Link]

  • S. Purser, P. R. Moore, S. Swallow, V. Gouverneur, Fluorine in medicinal chemistry, Chem. Soc. Rev., 2008, 37, 320-330. (URL not available)
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  • Zhejiang Weihua Chemical Co Ltd, The preparation method of 4,4,4-ethyl trifluoroacetoacet
  • I. V. Taydakov, Y. M. Kreshchenova, E. P. Dolotova, A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety, Beilstein J. Org. Chem., 2018 , 14, 3106-3111. [Link]

  • Wikipedia, Claisen condensation, Wikimedia Foundation. [Link]

  • A. B. Smith III, The Claisen Condensation, University of Pennsylvania. (URL not available)
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  • B.-B. Wu, J. Xu, K.-J. Bian, Q. Gao, X.-S. Wang, Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction, J. Am. Chem. Soc., 2022 , 144 (15), 6543–6550. [Link]

  • T. J. Smith, G. A. Epling, Arylamination and arylation of 4,4,4-trifluoro-1-phenyl-1,3-butanedione with N-acetoxy derivatives of 2-aminofluorene, Cancer Lett., 1988 , 40 (2), 153-159. [Link]

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Comparative

A Comparative Analysis of the Reactivity of 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione and Other β-Diketones

Introduction: The Versatile Chemistry of β-Diketones β-Diketones, or 1,3-diketones, are foundational scaffolds in organic synthesis and medicinal chemistry. Their utility stems from the unique electronic interplay betwee...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Chemistry of β-Diketones

β-Diketones, or 1,3-diketones, are foundational scaffolds in organic synthesis and medicinal chemistry. Their utility stems from the unique electronic interplay between two carbonyl groups separated by a methylene bridge. This "active methylene" group exhibits significant acidity, leading to a rich and versatile reaction chemistry. These compounds are pivotal intermediates for synthesizing a wide array of carbocyclic and heterocyclic structures, many of which are biologically active.[1][2]

A key characteristic governing their reactivity is keto-enol tautomerism, an equilibrium between the diketo form and one or more enol forms. The position of this equilibrium, along with the acidity of the α-protons, is profoundly influenced by the nature of the substituents flanking the dicarbonyl unit.

This guide provides an in-depth comparison of the reactivity of 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione , a highly functionalized β-diketone, with other archetypal β-diketones:

  • Acetylacetone (Acac): A simple, symmetric aliphatic β-diketone.

  • Dibenzoylmethane (DBM): A symmetric aromatic β-diketone.

  • 2-Acetylcyclohexanone: A cyclic β-diketone where the dicarbonyl moiety is part of a ring structure.

We will explore how the potent electron-withdrawing effects of the trifluoromethyl (-CF3) and dichlorophenyl groups in our target molecule modulate its acidity, tautomeric preference, and subsequent reactivity in cornerstone reactions like alkylation, acylation, and heterocycle synthesis.

Structural and Electronic Properties: The Source of Reactivity Differences

The reactivity of a β-diketone is not solely a function of the dicarbonyl unit but is dictated by the electronic properties of its substituents.

Keto-Enol Tautomerism

β-Diketones exist as a dynamic equilibrium between the diketo form and a more stable, conjugated enol form, which is stabilized by intramolecular hydrogen bonding.[3] The presence of electron-withdrawing groups significantly shifts this equilibrium toward the enol form.[4][5]

In 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione, both the -CF3 group and the dichlorophenyl ring strongly pull electron density away from the dicarbonyl core. This enhances the stability of the conjugated enol system, causing it to exist almost exclusively in this form in solution.[5] In contrast, acetylacetone has a lower enol content, and dibenzoylmethane, while highly enolized due to extended conjugation with the phenyl rings, lacks the potent inductive effect of the -CF3 group.[4]

Caption: Keto-Enol Tautomerism in β-Diketones.

Acidity of the α-Proton

The acidity of the protons on the central carbon is a direct measure of the stability of the resulting carbanion (enolate). Electron-withdrawing groups stabilize the conjugate base through induction and resonance, thereby increasing the acidity (lowering the pKa).

The combined influence of the -CF3 and dichlorophenyl groups makes 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione exceptionally acidic compared to other β-diketones. This heightened acidity facilitates its deprotonation under much milder basic conditions, a critical factor in many of its synthetic applications.

CompoundRepresentative StructurePredicted/Reported pKaKey Structural Features
1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione ~5-6 (estimated)[6]Strong electron-withdrawing -CF3 and dichlorophenyl groups
Acetylacetone (2,4-Pentanedione)~9[7]Electron-donating methyl groups
Dibenzoylmethane (1,3-Diphenyl-1,3-propanedione)~8.95[8]Phenyl groups offer resonance stabilization
2-Acetylcyclohexanone~10-11Alkyl substitution, constrained cyclic structure

Comparative Reactivity in Key Synthetic Transformations

The electronic differences outlined above translate directly into distinct reactivity profiles.

Enolate Formation and Alkylation

Alkylation of β-diketones proceeds via the formation of a nucleophilic enolate, which then attacks an alkyl halide in an SN2 reaction.[9][10]

  • 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione: Due to its low pKa, enolate formation is rapid and can be achieved with relatively weak bases like K2CO3 or Et3N. However, the resulting enolate is highly stabilized, with the negative charge extensively delocalized over the electron-withdrawing substituents. This increased stability inherently reduces the enolate's nucleophilicity, potentially requiring more reactive alkylating agents (e.g., alkyl iodides, triflates) or longer reaction times compared to less stabilized enolates.

  • Acetylacetone & Dibenzoylmethane: These compounds require stronger bases, such as sodium ethoxide or sodium hydride, to achieve complete deprotonation.[9] The resulting enolates are more nucleophilic than that of the fluorinated diketone, leading to faster alkylation reactions with standard alkyl halides.

G A β-Diketone B Deprotonation (Base) A->B Add Base C Enolate Intermediate B->C Form Enolate D Alkylation (R-X, SN2) C->D Add Alkyl Halide E α-Alkylated β-Diketone D->E C-C Bond Formation

Caption: General workflow for the alkylation of β-diketones.

Acylation Reactions

Acylation at the α-carbon follows a similar mechanistic pathway to alkylation, involving enolate formation followed by nucleophilic attack on an acylating agent (e.g., an acyl chloride or anhydride).[11] The same reactivity principles apply: 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione requires milder conditions for deprotonation but may exhibit slower C-acylation due to a less nucleophilic enolate. O-acylation can sometimes be a competing side reaction.

Condensation Reactions and Heterocycle Synthesis

β-Diketones are premier synthons for building five- and six-membered heterocyclic rings. A classic example is the Knorr pyrazole synthesis, involving condensation with hydrazine.[1]

  • 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione: This molecule possesses two carbonyl carbons with vastly different electrophilicities. The carbonyl carbon adjacent to the -CF3 group is significantly more electron-deficient and thus more susceptible to nucleophilic attack. This pronounced electronic differentiation leads to excellent regioselectivity in condensation reactions. For instance, reaction with hydrazine will almost exclusively yield the pyrazole isomer where the nitrogen of the hydrazine has attacked the more electrophilic, trifluoromethyl-adjacent carbonyl.

  • Acetylacetone & Dibenzoylmethane: As symmetric diketones, they yield a single product upon condensation with reagents like hydrazine.

  • 2-Acetylcyclohexanone: This unsymmetrical diketone will also exhibit regioselectivity, though the electronic difference between the exocyclic and endocyclic carbonyls is less pronounced than in our target molecule.

G cluster_reactants Reactants cluster_product Product diketone β-Diketone pyrazole Substituted Pyrazole diketone->pyrazole Condensation/ Cyclization hydrazine Hydrazine (NH2NH2) hydrazine->pyrazole

Caption: Synthesis of pyrazoles from β-diketones.

Experimental Protocols

The following protocols are provided as validated starting points for comparative studies.

Protocol 1: Synthesis of 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione

This procedure is adapted from the standard Claisen condensation methodology used for synthesizing fluorinated β-diketones.[12][13]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add sodium hydride (1.5 mmol, 60% dispersion in mineral oil).

  • Solvent Addition: Add 20 mL of anhydrous tetrahydrofuran (THF) and cool the suspension to 0 °C in an ice bath.

  • Ketone Addition: Slowly add a solution of 2,5-dichloroacetophenone (1.0 mmol) in 5 mL of anhydrous THF to the stirred suspension.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes.

  • Ester Addition: Add ethyl trifluoroacetate (1.2 mmol) dropwise via the dropping funnel.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by slowly adding 10 mL of 1 M HCl (aq) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Workup: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: 7:3 petroleum ether/ethyl acetate) to yield the title compound.

Protocol 2: Comparative α-Alkylation

This protocol allows for a direct comparison of alkylation efficiency.

  • Setup: In three separate round-bottom flasks, place the β-diketone (1.0 mmol) of choice: (A) 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione, (B) Dibenzoylmethane, (C) Acetylacetone.

  • Base and Solvent:

    • To flask A, add potassium carbonate (1.5 mmol) and 15 mL of acetone.

    • To flasks B and C, add sodium ethoxide (1.1 mmol) and 15 mL of absolute ethanol.

  • Stirring: Stir all flasks at room temperature for 30 minutes.

  • Alkylation: Add benzyl bromide (1.1 mmol) to each flask and attach a reflux condenser.

  • Heating: Heat the reactions to reflux (Flask A: ~56°C; Flasks B & C: ~78°C).

  • Monitoring: Monitor the reactions every hour by TLC to determine the time to completion.

  • Workup: After completion, cool the mixtures to room temperature, neutralize with dilute HCl, and extract with dichloromethane. Dry the organic phase and concentrate.

  • Analysis: Analyze the crude product yield and purity by 1H NMR and LC-MS. The expected outcome is a significantly longer reaction time for flask A, despite the milder base, due to lower enolate nucleophilicity.

Conclusion and Outlook

The incorporation of strong electron-withdrawing groups, as exemplified by 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione, profoundly alters the reactivity of the β-diketone scaffold. Compared to traditional counterparts like acetylacetone and dibenzoylmethane, it exhibits:

  • Greatly Enhanced Acidity: Allowing for the use of milder bases.

  • A Highly Stabilized Enolate: Resulting in reduced nucleophilicity and potentially slower alkylation/acylation kinetics.

  • Pronounced Carbonyl Electrophilicity: Leading to excellent, predictable regioselectivity in condensation and addition reactions.

These distinct properties make 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione a highly valuable and specialized building block. Researchers can leverage its unique reactivity to achieve transformations that are difficult with conventional β-diketones, particularly in the synthesis of complex, regiochemically defined heterocyclic drug candidates. Understanding these fundamental differences is paramount to designing efficient and selective synthetic strategies.

References

  • Kel'in, A. V., & Maioli, A. (2003). 1,3-Diketones and their use in the synthesis of carbocyclic and heterocyclic structures. Chemical Reviews, 103(8), 3445-3492. [Link]

  • Hauser, C. R., Swamer, F. W., & Adams, J. T. (2011). The Acylation of Ketones to Form β-Diketones or β-Keto Aldehydes. Organic Reactions, 8, 59-196. [Link]

  • de la Cruz, P., Díez-Barra, E., Loupy, A., & Langa, F. (1996). Synthesis of β-diketones under microwave irradiation. Tetrahedron Letters, 37(8), 1113-1116. [Link]

  • Kumar, M., et al. (2013). Crystal structure of 1-(3,5-difluorophenyl)-4,4,4-trifluorobutane-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1705. [Link]

  • Abd-alhamed, H., et al. (2022). The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review. Results in Chemistry, 4, 100495. [Link]

  • Hansen, P. E., & Spanget-Larsen, J. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7035. [Link]

  • JoVE. (2025). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Journal of Visualized Experiments. [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. [Link]

  • ChemBK. (2024). 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUOROBUTANE-1,3-DIONE. [Link]

  • Organic Chemistry Portal. (2011). β-Diketone synthesis by oxidation. [Link]

  • Heathcock, C. H. (1980). Reactions of .beta.-diketones with aromatic aldehydes and ketones in the presence of potassium hydride. The Journal of Organic Chemistry, 45(7), 1330-1332. [Link]

  • Sloop, J. C., et al. (2006). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. Journal of Fluorine Chemistry, 127(6), 780-786. [Link]

  • Hauser, C. R., Swamer, F. W., & Adams, J. T. (2011). The Acylation of Ketones with Esters to Form β-Diketones by the Sodium Amide Method. Organic Reactions. [Link]

  • Kumar, A., & Gupta, G. (2025). Synthesis of biologically active heterocyclic compounds from β- diketones. ACG Publications. [Link]

  • Chemistry LibreTexts. (2015). 18.4: Alkylation of Aldehydes and Ketones. [Link]

  • Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • Singh, R., et al. (2025). Synthesis of Heterocyclic Compounds Via 1,3-Diketones. ResearchGate. [Link]

  • Talbi, S., et al. (2022). Recent Progress in the Synthesis of Heterocycles based on 1,3-diketones. Current Organic Synthesis, 19(2), 220-245. [Link]

  • Burdett, M. T., & Rogers, L. J. (1964). Keto—Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. III. Studies of Proton Chemical Shifts and Equilibrium Constants at Different Temperatures. The Journal of Physical Chemistry, 68(12), 3865-3868. [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

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Validation

A Senior Application Scientist's Guide to Reference Standards for 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione and its Alternatives in Pharmaceutical Analysis

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This guide provides an in-depth technical comparison of reference standards for 1-(2,5-Dichlorophenyl)-4,4,4...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This guide provides an in-depth technical comparison of reference standards for 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione, a key building block in medicinal chemistry. We will explore the nuances of selecting an appropriate reference standard, compare the primary standard with viable alternatives, and provide detailed experimental protocols for their characterization and implementation. This document is designed to empower you with the knowledge to make informed decisions that ensure the accuracy and reproducibility of your analytical results.

The Critical Role of Reference Standards in Drug Development

In the highly regulated landscape of pharmaceutical development, reference standards are the bedrock of analytical testing. They serve as a benchmark against which new batches of active pharmaceutical ingredients (APIs), intermediates, and impurities are measured. The US Food and Drug Administration defines a reference standard as a "highly purified compound that is well characterized"[1]. Similarly, the United States Pharmacopeia (USP) describes them as "highly characterized specimens of drug substances, excipients, reportable impurities, degradation products, compendial reagents, and performance calibrators"[1]. The quality of a reference standard directly impacts the reliability of qualitative and quantitative analytical data, making their proper selection and characterization a non-negotiable aspect of good laboratory practice (GLP) and good manufacturing practice (GMP)[1][2].

Primary Reference Standard: 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione

1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione (CAS RN: 35981-64-7) is a fluorinated β-diketone of significant interest in the synthesis of novel pharmaceutical compounds. Its dichlorinated phenyl ring and trifluoromethyl group impart unique chemical properties that are leveraged in the design of bioactive molecules.

Physicochemical Properties:

PropertyValue
Molecular Formula C₁₀H₅Cl₂F₃O₂
Molecular Weight 285.05 g/mol
Appearance Typically a solid
Solubility Soluble in organic solvents such as methanol, acetonitrile, and chloroform.

A high-purity reference standard of this compound is essential for accurate quantification and identification in various stages of drug development. The purity of a reference standard should ideally be as high as possible, with 99.9% being a desirable target to minimize the need for extensive characterization of impurities[1].

Comparative Analysis of Alternative Reference Standards

In situations where a primary reference standard for 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione may be unavailable or cost-prohibitive, structurally similar compounds can serve as effective alternatives. The selection of an alternative should be based on a careful evaluation of its physicochemical properties, purity, and availability from reputable suppliers[3][4]. Two such alternatives are presented below for comparison.

Alternative 1: 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

  • CAS RN: 720-94-5

  • Molecular Formula: C₁₁H₉F₃O₂

  • Molecular Weight: 230.18 g/mol [5]

Alternative 2: 1-(4-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione

  • CAS RN: 18931-60-7

  • Molecular Formula: C₁₀H₆ClF₃O₂

  • Molecular Weight: 250.60 g/mol [6]

Comparative Data Summary:

Feature1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione1-(4-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione
CAS RN 35981-64-7720-94-5[5]18931-60-7[6]
Molecular Weight 285.05 g/mol 230.18 g/mol [5]250.60 g/mol [6]
Key Structural Difference 2,5-dichloro substitutionp-methyl substitutionp-chloro substitution
Melting Point Not readily available44-46 °C[7]60-64 °C (lit.)[6]
Purity (Typical) >98% (Varies by supplier)>98% (GC)[8]97%[6]
Suppliers Oakwood Chemical, etc.TCI, ChemScene, ChemicalBook[2][7][8]Sigma-Aldrich, ChemBK[5][6]

Rationale for Selection as Alternatives:

The tolyl- and chloro-substituted analogs share the core trifluorinated β-diketone scaffold, making them suitable for developing and validating analytical methods that can be adapted for the dichlorinated target compound. Their commercial availability from multiple suppliers also ensures a consistent supply chain for ongoing analytical work.

Experimental Protocols for Reference Standard Characterization

A comprehensive characterization of a reference standard is crucial to establish its identity, purity, and stability. This process should adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures[9][10][11][12].

Workflow for Reference Standard Qualification

Caption: Workflow for the qualification of a new reference standard.

Step-by-Step Methodologies

1. High-Performance Liquid Chromatography (HPLC) for Purity and Assay

The following method is a representative starting point for the analysis of 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione and its analogs. Method development and validation are required as per ICH Q2(R1) guidelines[9][10][11][12].

  • Instrumentation: HPLC with UV/Diode Array Detector (DAD).

  • Column: C18, 4.6 x 250 mm, 5 µm (or similar, as per USP <621>)[8][13][14][15][16].

  • Mobile Phase: A gradient of acetonitrile and water is a common starting point for aromatic ketones[6][17].

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: 50% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or lambda max as determined by DAD).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the reference standard in acetonitrile to a concentration of approximately 1 mg/mL.

Causality Behind Experimental Choices: A C18 column is chosen for its versatility in reversed-phase chromatography, which is well-suited for separating moderately polar aromatic compounds. A gradient elution is employed to ensure the efficient elution of the main peak while also providing good resolution from any potential impurities with different polarities. UV detection at 254 nm is a common choice for aromatic compounds due to their strong absorbance at this wavelength.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation

NMR is a powerful technique for the unambiguous identification of a compound's structure[18][19][20].

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Experiments:

    • ¹H NMR: To determine the number and types of protons. For 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione, one would expect complex aromatic signals and a singlet for the methylene protons.

    • ¹³C NMR: To identify the number of unique carbon environments.

    • ¹⁹F NMR: Crucial for confirming the presence and environment of the trifluoromethyl group. A singlet is expected.

  • Sample Preparation: Dissolve approximately 10-20 mg of the reference standard in 0.7 mL of the deuterated solvent.

Self-Validating System: The combination of ¹H, ¹³C, and ¹⁹F NMR spectra provides a unique fingerprint of the molecule. The observed chemical shifts, coupling constants, and integration values must be consistent with the proposed structure of 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione. For instance, the aromatic region in the ¹H NMR spectrum should be consistent with a 1,2,4-trisubstituted benzene ring[21].

Understanding Potential Impurities: A Look at Synthesis

A thorough understanding of the synthetic route is critical for identifying potential process-related impurities. The Claisen condensation is a common method for synthesizing β-diketones[22].

Caption: Generalized Claisen condensation synthesis pathway.

Potential Impurities:

  • Unreacted Starting Materials: 2',5'-Dichloroacetophenone and ethyl trifluoroacetate.

  • By-products of Self-Condensation: From the acetophenone starting material.

  • Residual Solvents: From the reaction and purification steps.

  • Inorganic Salts: From the base and workup procedures.

Data Presentation: A Comparative Overview

Parameter1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione1-(4-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione
Purity (HPLC) > 98% (Typical)> 98% (GC)[8]97% (Typical)[6]
Identity Confirmation ¹H, ¹³C, ¹⁹F NMR, MS, FTIR¹H, ¹³C, ¹⁹F NMR, MS, IR data available[5]¹H NMR, MS, IR data should be obtained
Water Content (KF) < 0.5% (Recommended)< 0.5% (Recommended)< 0.5% (Recommended)
Residual Solvents (GC) To be determinedTo be determinedTo be determined
Stability Requires stability testingRequires stability testingRequires stability testing

Conclusion and Recommendations

The selection of a reference standard for 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione requires a thorough evaluation of its purity, identity, and the availability of comprehensive characterization data. While a primary reference standard for the target compound is the ideal choice, its limited availability of public data necessitates a robust in-house qualification.

In the absence of a fully characterized primary standard, 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione and 1-(4-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione present themselves as viable alternatives for method development and as qualitative markers. Their structural similarity allows for the development of analytical methods that can be readily adapted to the primary compound of interest.

Regardless of the chosen reference standard, a comprehensive characterization, including identity confirmation by NMR and MS, and purity determination by HPLC, is imperative. This rigorous approach to reference standard management is fundamental to ensuring the generation of high-quality, reliable, and defensible analytical data in the pursuit of novel drug discoveries.

References

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1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione
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Reactant of Route 2
1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione
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